2,5-Dimethyloxolane-3-carboxylic acid 2,5-Dimethyloxolane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1858691-18-5
VCID: VC5218458
InChI: InChI=1S/C7H12O3/c1-4-3-6(7(8)9)5(2)10-4/h4-6H,3H2,1-2H3,(H,8,9)
SMILES: CC1CC(C(O1)C)C(=O)O
Molecular Formula: C7H12O3
Molecular Weight: 144.17

2,5-Dimethyloxolane-3-carboxylic acid

CAS No.: 1858691-18-5

Cat. No.: VC5218458

Molecular Formula: C7H12O3

Molecular Weight: 144.17

* For research use only. Not for human or veterinary use.

2,5-Dimethyloxolane-3-carboxylic acid - 1858691-18-5

Specification

CAS No. 1858691-18-5
Molecular Formula C7H12O3
Molecular Weight 144.17
IUPAC Name 2,5-dimethyloxolane-3-carboxylic acid
Standard InChI InChI=1S/C7H12O3/c1-4-3-6(7(8)9)5(2)10-4/h4-6H,3H2,1-2H3,(H,8,9)
Standard InChI Key LFYLMJWXQNOMLD-UHFFFAOYSA-N
SMILES CC1CC(C(O1)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,5-dimethyloxolane-3-carboxylic acid consists of an oxolane (tetrahydrofuran) ring, a saturated five-membered oxygen-containing heterocycle. The methyl groups at positions 2 and 5 introduce steric effects that influence the compound’s conformational flexibility, while the carboxylic acid at position 3 enables typical acid-derived reactions such as esterification and salt formation .

Table 1: Key Molecular Properties

PropertyValue
CAS No.1858691-18-5
Molecular FormulaC7H12O3C_7H_{12}O_3
Molecular Weight144.17 g/mol
IUPAC Name2,5-dimethyloxolane-3-carboxylic acid
AppearanceLiquid
Storage TemperatureRoom Temperature

Spectroscopic and Structural Data

The compound’s InChI key (LFYLMJWXQNOMLD-UHFFFAOYSA-N) and SMILES notation (CC1CC(C(O1)C)C(=O)O) provide unambiguous representations of its connectivity . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would typically reveal signals corresponding to the methyl groups (δ ~1.2–1.4 ppm in 1H^1H NMR), the oxolane ring protons (δ ~3.5–4.0 ppm), and the carboxylic acid carbonyl (stretching at ~1700 cm1^{-1} in IR).

Synthesis and Manufacturing

Traditional Synthetic Routes

While detailed synthesis protocols for 2,5-dimethyloxolane-3-carboxylic acid are scarce in open literature, analogous methods for substituted oxolane carboxylic acids suggest potential pathways. One approach involves the cyclization of γ-keto acids or esters under acidic conditions, followed by methylation. For example, the intramolecular esterification of 3-carboxy-2,5-pentanediol derivatives could yield the oxolane ring, with subsequent methylation steps introducing the substituents.

Catalytic Innovations

Recent advancements in palladium-catalyzed C–H activation, as demonstrated in the γ-lactonization of aliphatic carboxylic acids, hint at potential modern synthetic routes . Ligands such as L10 and L11, which combine steric bulk and electron-donating amide groups, have shown efficacy in promoting challenging bond-forming reactions. Applying similar catalytic systems to 2,5-dimethyloxolane-3-carboxylic acid synthesis could streamline production and improve yields .

Table 2: Challenges in Synthesis

ChallengeDescription
Steric HindranceMethyl groups limit reagent access to the reactive carboxylic acid site.
Ring StrainOxolane’s saturated structure may require high-energy conditions for functionalization.
PurificationSeparation from byproducts (e.g., unreacted starting materials) demands precise chromatography.

Industrial and Research Applications

Pharmaceutical Intermediates

The carboxylic acid moiety positions this compound as a precursor for esters, amides, and other derivatives with bioactivity. For instance, γ-hydroxy amides derived from similar structures have shown anticonvulsant properties, suggesting potential therapeutic applications .

Material Science

In polymer chemistry, the oxolane ring’s rigidity and the carboxylic acid’s reactivity make 2,5-dimethyloxolane-3-carboxylic acid a candidate for synthesizing specialty polyesters or polyamides. Such materials could exhibit enhanced thermal stability compared to linear analogs.

Catalysis and Organic Synthesis

The compound’s structure aligns with substrates used in Pd-catalyzed reactions. For example, its γ-C–H bonds could undergo lactonization via metal-mediated hydrogen atom transfer (HAT), a process critical for producing cyclic esters .

PrecautionRecommendation
Personal ProtectionGloves, goggles, and respirators mandated during handling.
StorageStore under argon/vacuum for sensitive samples; bulk quantities in palletized plastic pails .
Spill ManagementAbsorb with inert material and dispose as hazardous waste.

Comparison with Related Compounds

Structural variations in substituent positions significantly alter physicochemical and reactive properties. For example, moving the methyl group from position 2 to 4 in the oxolane ring increases steric hindrance around the carboxylic acid, potentially reducing esterification rates.

Table 4: Structural Analogs and Properties

CompoundSubstituentsBoiling Point (°C)Reactivity
2,4-Dimethyloxolane-3-carboxylic acidMethyl at 2,4215Moderate
2,5-Dimethyloxolane-3-carboxylic acidMethyl at 2,5208High
3-Methoxyoxolane-2-carboxylic acidMethoxy at 3198Low

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